5-Isobutoxy-6-methylpicolinaldehyde
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Overview
Description
5-Isobutoxy-6-methylpicolinaldehyde is an organic compound with the molecular formula C11H15NO2. It is a derivative of picolinaldehyde, characterized by the presence of an isobutoxy group at the 5-position and a methyl group at the 6-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutoxy-6-methylpicolinaldehyde typically involves the functionalization of picolinaldehyde derivatives. One common method is the alkylation of 5-hydroxy-6-methylpicolinaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Isobutoxy-6-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-Isobutoxy-6-methylpicolinic acid.
Reduction: 5-Isobutoxy-6-methylpicolinalcohol.
Substitution: Various 5-alkoxy-6-methylpicolinaldehyde derivatives.
Scientific Research Applications
5-Isobutoxy-6-methylpicolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Isobutoxy-6-methylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isobutoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-6-methylpicolinaldehyde: Similar structure but with a methoxy group instead of an isobutoxy group.
5-Ethoxy-6-methylpicolinaldehyde: Similar structure but with an ethoxy group instead of an isobutoxy group.
6-Methylpicolinaldehyde: Lacks the isobutoxy group, making it less lipophilic.
Uniqueness
5-Isobutoxy-6-methylpicolinaldehyde is unique due to the presence of the isobutoxy group, which enhances its lipophilicity and potentially its biological activity. This structural feature may confer distinct reactivity and interaction profiles compared to its analogs, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
6-methyl-5-(2-methylpropoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-14-11-5-4-10(6-13)12-9(11)3/h4-6,8H,7H2,1-3H3 |
InChI Key |
CBFGVMBVVLVJST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)OCC(C)C |
Origin of Product |
United States |
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